molecular formula C16H19FN6O B2623172 cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-04-1

cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2623172
CAS No.: 1040650-04-1
M. Wt: 330.367
InChI Key: BJFAWCQQLFJYDT-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule known for its diverse functionalities The presence of cyclopropyl, tetrazole, and fluorophenyl groups confers unique chemical properties, making it a valuable candidate for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

  • Starting Materials: : The synthesis begins with readily available precursors, such as cyclopropyl ketones, 4-fluorophenyl hydrazine, and piperazine derivatives.

  • Formation of the Tetrazole Ring: : The reaction of 4-fluorophenyl hydrazine with an appropriate diazonium salt produces 1-(4-fluorophenyl)-1H-tetrazole through cyclization.

  • Coupling Reaction: : The formed tetrazole derivative is then coupled with a piperazine derivative under controlled conditions, typically using an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Final Cyclopropylation: : The final step involves introducing the cyclopropyl group via cyclopropyl ketone addition, forming the desired compound.

Industrial Production Methods

Industrial production of this compound employs large-scale chemical reactors to ensure efficient mixing and precise control over reaction conditions. Optimized solvent systems, temperature control, and purification techniques such as crystallization or chromatography ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl alcohols or ketones.

  • Reduction: : Reduction reactions may target the ketone or tetrazole ring, often resulting in amine derivatives.

  • Substitution: : The fluorophenyl group can undergo substitution reactions, especially nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

  • Oxidation Reagents: : PCC (Pyridinium chlorochromate) for mild oxidation, KMnO4 for vigorous oxidation.

  • Reduction Reagents: : LiAlH4 or NaBH4 for reducing ketones and nitro groups.

  • Substitution Conditions: : Typically involves strong nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

  • Cyclopropyl Alcohols/Ketones: : Formed through oxidation reactions.

  • Amine Derivatives: : Resulting from reduction of the tetrazole ring.

  • Substituted Phenyl Derivatives: : Produced through nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Used as a ligand in transition metal-catalyzed reactions.

  • Organic Synthesis: : Building block in the synthesis of complex organic molecules.

Biology

  • Biological Probes: : Investigated for use as molecular probes in studying enzyme mechanisms.

  • Bioorganic Chemistry:

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, particularly in targeting specific receptors or enzymes.

  • Diagnostics: : Utilized in the synthesis of diagnostic agents for imaging techniques.

Industry

  • Materials Science: : Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is primarily influenced by its structural components:

  • Tetrazole Ring: : Known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

  • Fluorophenyl Group: : Enhances binding affinity and specificity to target molecules.

  • Piperazine Core: : Provides a scaffold for interactions with various biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Similar structure, but lacks the fluorine atom, affecting its chemical properties and reactivity.

  • Cyclopropyl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Features a chlorine atom instead of fluorine, influencing its reactivity and potential biological activity.

  • Cyclopropyl(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Bromine substituent alters the compound's reactivity and interaction with biological targets.

Highlighting Uniqueness

Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the synergistic effects of its substituents. The fluorophenyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides diverse reactivity and biological interactions, making it a versatile compound for scientific research and industrial applications.

This compound's unique combination of functional groups and their reactivity patterns offer a wide range of possibilities in various scientific and industrial fields

Properties

IUPAC Name

cyclopropyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFAWCQQLFJYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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